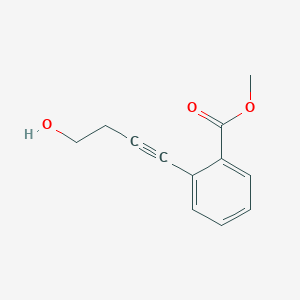
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate
Cat. No. B8584811
M. Wt: 204.22 g/mol
InChI Key: HBFKNFAKAYGJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07816397B2
Procedure details


50 ml (0.36 M) of methyl 2-bromobenzoate, 930 mg (3.56 mM) of triphenylphosphine and 316 mg (1.78 mM) of PdCl2 are added to 1200 ml of diethylamine in a 2000 ml reactor. After stirring at room temperature for 5 minutes, 27 ml (0.36 M) of 3-butyn-1-ol and 680 mg (3.56 mM) of CuI (1) are added. The reaction medium is then stirred at 20° C. for 120 hours, the solvent is then evaporated off and the residue obtained is then purified by chromatography on silica, using dichloromethane as eluent. After evaporation, 46.7 g of a brown oil are thus obtained (64% yield).


Name
PdCl2
Quantity
316 mg
Type
catalyst
Reaction Step One



Name
CuI
Quantity
680 mg
Type
catalyst
Reaction Step Two

Yield
64%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:31]([OH:35])[CH2:32][C:33]#[CH:34]>Cl[Pd]Cl.[Cu]I.C(NCC)C>[OH:35][CH2:31][CH2:32][C:33]#[C:34][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)OC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
930 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
PdCl2
|
|
Quantity
|
316 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)NCC
|
Step Two
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)O
|
|
Name
|
CuI
|
|
Quantity
|
680 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction medium is then stirred at 20° C. for 120 hours
|
|
Duration
|
120 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is then evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then purified by chromatography on silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation, 46.7 g of a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are thus obtained (64% yield)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCC#CC1=C(C(=O)OC)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
